Antimonate(1-)

Description

Contextualization of Antimonate(1-) within Contemporary Inorganic Chemistry

In the realm of contemporary inorganic chemistry, antimonate(1-) and its derivatives are recognized for their structural versatility and diverse reactivity. The antimonate(1-) ion itself, [Sb(OH)6]-, features an octahedral coordination geometry around the central antimony atom. ontosight.aiontosight.ai This basic structural motif can be modified through various reactions, leading to a wide array of complex anions.

One of the most prominent examples is the hexafluoroantimonate(V) anion, [SbF6]-. This anion is formed by the reaction of hydrogen fluoride (B91410) (HF) with antimony pentafluoride (SbF5). chemeurope.com The resulting fluoroantimonic acid (HSbF6) is a superacid, significantly stronger than 100% sulfuric acid, with a Hammett acidity function (H₀) of -31.3. chemeurope.comsciencetaj.com The extreme acidity is due to the "naked" proton, which results from the formation of the very stable and weakly coordinating [SbF6]- anion. chemeurope.com This high stability and low nucleophilicity of the hexafluoroantimonate anion make it a crucial component in studies of highly reactive chemical species and as a counterion for stabilizing reactive cations. chemeurope.comwikipedia.org

The coordination chemistry of antimonate(1-) extends beyond simple halide derivatives. It can form complexes with various ligands, such as ethanediolato (glycolate), leading to compounds like potassium tris(1,2-ethanediolato(2-)-kappaO1,kappaO2)antimonate(1-). ontosight.ai The coordination of these ligands can influence the stability, solubility, and bioavailability of the antimonate (B1203111) ion. ontosight.ai Furthermore, antimonate(1-) can exist as part of more complex structures, including organoantimony compounds like Aniline, oxo(tartrato)antimonate(1-), which have been studied for their potential applications in catalysis and medicine. ontosight.ai The ability of antimony to exist in different oxidation states, primarily +3 and +5, further contributes to the rich and complex chemistry of antimonate compounds.

Significance of Antimonate(1-) Research in Modern Materials and Environmental Science

The unique properties of antimonate(1-) compounds have led to their significant application in modern materials and environmental science.

In materials science , antimonates are utilized in a variety of advanced materials:

Batteries: Antimony-based materials are promising for rechargeable lithium-ion and sodium-ion batteries. Antimony can form alloys with lithium (Li3Sb) and sodium (Na3Sb), delivering a high theoretical capacity of 660 mAh g−1. rsc.org Research into materials like lithium hexaoxo antimonate (Li7SbO6) has shown excellent rate performance for high-rate applications. researchgate.net Liquid metal batteries using an antimony cathode have also been developed as a potential low-cost alternative to lithium-ion batteries. thestlouisgroup.commit.edu

Catalysis: Antimonate compounds are used as catalysts in various chemical reactions. ontosight.ai For instance, antimony(III) oxide is a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Transition metal antimonates, such as MnSb2O6, have been identified as highly active and stable electrocatalysts for the oxygen reduction reaction (ORR) in fuel cells. chemrxiv.orgacs.org Antimony-doped materials can also enhance the activity and stability of other catalysts. acs.org

Electronics and Photonics: The electronic and optical properties of certain antimonate compounds make them suitable for applications in electronics and photonics. For example, complex antimonate salts with organic cations are of interest for advanced materials in organic electronics. cymitquimica.com Silver hexafluoroantimonate(V) is used in producing high-performance conductive inks and coatings. chemimpex.com

Flame Retardants and Pigments: Sodium antimonate is used as a flame retardant. ontosight.ai Antimony trioxide is a key flame retardant synergist when combined with halogenated materials. wikipedia.org Historically and in modern applications, lead antimonate has been used as a yellow pigment and an opacifier in glasses and ceramics. researchgate.nettaylorandfrancis.com

In environmental science , antimonate research focuses on both the remediation of antimony contamination and the use of antimonates for treating other pollutants:

Environmental Fate and Remediation: Antimony is a toxic metalloid, and its presence in the environment from industrial activities is a concern. acs.orgresearchgate.net Research has focused on understanding the environmental chemistry of antimonate, including its biologically mediated redox reactions. acs.org Studies have explored the use of materials like iron and manganese oxide-modified diatomite to remove antimonate from water. researchgate.net

Pollutant Degradation: Antimony-based photocatalysts have shown effectiveness in degrading environmental pollutants like toluene (B28343) and rhodamine. acs.org Zinc antimonate (ZnSb2O6) is another promising material for environmental applications due to its electrical and thermal properties. researchgate.net

Evolution of Research Perspectives on Antimonate(1-) Systems

Research on antimonate(1-) and related compounds has evolved significantly over time, reflecting advancements in scientific understanding and technology.

Historically, the use of antimony compounds dates back to ancient civilizations. For instance, lead antimonate was used as a yellow opacifier in Egyptian glass from the 18th dynasty. researchgate.net Calcium antimonate was also one of the earliest opacifiers used to create white glass. taylorandfrancis.com For a long time, the primary applications of antimony compounds were as pigments and in alloys. wikipedia.orgtaylorandfrancis.com

The 20th century saw the emergence of new applications, such as the use of antimony trioxide as a flame retardant. wikipedia.org The discovery of superacids like fluoroantimonic acid in the mid-20th century opened up new avenues of research in fundamental chemistry, allowing for the study of carbocations and other highly reactive intermediates. chemeurope.comwikipedia.org

In recent decades, research has shifted towards more advanced and specialized applications, driven by the needs of modern technology and a greater understanding of the materials' properties at the nanoscale. This contemporary research focuses on:

Nanotechnology: The synthesis of antimonate nanomaterials and their application in areas like catalysis and electronics is a major focus. ontosight.ai For example, microbiological processes are being explored as a novel route to produce antimony trioxide microcrystals for the nanotechnology industry. acs.org

Electrocatalysis: There is a growing interest in developing cost-effective and efficient electrocatalysts for energy conversion and storage, such as fuel cells and batteries. Transition metal antimonates are being extensively studied for this purpose. chemrxiv.orgacs.orgresearchgate.net

Environmental Remediation and Green Chemistry: With increasing environmental awareness, research is directed towards developing sustainable methods for removing antimony from the environment and using antimonate-based materials for pollution control. acs.orgresearchgate.net There is also a focus on creating more environmentally friendly synthesis methods for antimonate compounds.

This evolution highlights a transition from the bulk application of simple antimony compounds to the precise design and synthesis of complex antimonate systems with tailored properties for high-tech and environmentally beneficial applications.

Structure

2D Structure

Properties

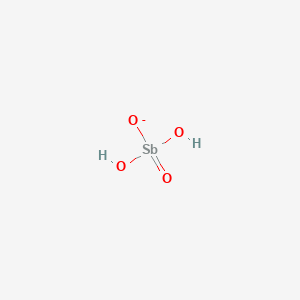

Molecular Formula |

H2O4Sb- |

|---|---|

Molecular Weight |

187.77 g/mol |

IUPAC Name |

dihydrogen stiborate |

InChI |

InChI=1S/2H2O.2O.Sb/h2*1H2;;;/q;;;-1;+2/p-2 |

InChI Key |

JCPLSHWCQUYGTN-UHFFFAOYSA-L |

Canonical SMILES |

O[Sb](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Antimonate 1 Derivatives

Solid-State Reaction Pathways for Antimonate(1-) Formation

Solid-state reactions, often referred to as ceramic methods, are a cornerstone for the synthesis of inorganic solids from solid precursors. sigmaaldrich.com These pathways typically require energy input, such as heat or mechanical force, to overcome the kinetic barriers of diffusion in the solid phase. sigmaaldrich.com

High-Temperature Synthesis Techniques

High-temperature synthesis, or calcination, is a conventional and widely used solid-state method for producing crystalline antimonate (B1203111) compounds. sigmaaldrich.com This technique involves the intimate mixing of solid precursors, such as metal oxides, carbonates, or nitrates, followed by heating at elevated temperatures for extended periods to facilitate diffusion and reaction. sigmaaldrich.comresearchgate.net The rate and completion of these reactions are dependent on factors like reactant structure, surface area, diffusion rates, and thermodynamic properties. sigmaaldrich.com

For instance, nanostructured manganese antimonate (Mn₂Sb₂O₇) has been synthesized through a solid-state reaction using MnSO₄·H₂O and Sb₂O₃ as precursors at various temperatures. researchgate.net Similarly, the weberite phase of calcium antimonate (Ca₂Sb₂O₇) was achieved by calcining a 1Ca:1Sb composition at 1573 K. researchgate.net This method has also been employed to prepare trirutile-type antimonates such as FeSb₂O₆, CoSb₂O₆, and NiSb₂O₆. mdpi.com

The application of high pressure in conjunction with high temperature can lead to the formation of novel polymorphs that are inaccessible under ambient conditions. acs.orgnih.gov A new monoclinic polymorph of silver antimonate (AgSbO₃) was discovered by synthesizing it from an ilmenite (B1198559) phase precursor at 16 GPa and 1380 °C. acs.orgnih.gov This high-pressure phase consists of a three-dimensional network of corner- and edge-sharing SbO₆ octahedra. acs.orgnih.gov Another example is the synthesis of crystalline antimony nitride (Sb₃N₅) from the direct reaction of antimony and nitrogen at pressures of 32-35 GPa and temperatures of 1600–2200 K. esrf.fr

Table 1: Examples of Antimonate(1-) Derivatives Synthesized via High-Temperature Techniques

| Compound | Precursors | Synthesis Conditions | Resulting Phase/Structure |

|---|---|---|---|

| Mn₂Sb₂O₇ | MnSO₄·H₂O, Sb₂O₃ | Heating for 8 hours | Monoclinic, space group P2₁ researchgate.net |

| Ca₂Sb₂O₇ | 1Ca:1Sb composition | Calcination at 1573 K | Weberite phase researchgate.net |

| AgSbO₃ | Ilmenite phase AgSbO₃ | 16 GPa, 1380 °C | Monoclinic, space group C2/c acs.orgnih.gov |

Mechanochemical Routes to Antimonate(1-) Materials

Mechanochemical synthesis utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions in the solid state. This method can offer advantages over traditional high-temperature routes, such as lower reaction temperatures, shorter reaction times, and the formation of unique or metastable phases.

The synthesis of ion-substituted hydrated silver antimonates (Ag₂γH₂₋₂γSb₂O₆·2H₂O) has been successfully achieved through the mechanochemical activation of a mixture of polyantimonic acid (H₂Sb₂O₆·2H₂O) and silver nitrate (B79036). cyberleninka.rumathdoc.frmathnet.ru This approach was found to be preferable for achieving complete substitution of proton groups by silver ions within the pyrochlore-type structure. cyberleninka.rumathdoc.fr In another application, an efficient mechanochemical route to complex halide perovskites was demonstrated by pulverizing powders of precursor perovskites together. osti.gov This technique circumvents issues often encountered in solution-state synthesis of multi-metal perovskites. osti.gov

Table 2: Research Findings on Mechanochemical Synthesis of Antimonates

| Product | Precursors | Method | Key Finding |

|---|---|---|---|

| Ag₂γH₂₋₂γSb₂O₆·2H₂O | Polyantimonic acid (H₂Sb₂O₆·2H₂O), Silver nitrate | Mechanochemical activation | Complete substitution of proton groups by silver ions is achieved. cyberleninka.rumathdoc.frmathnet.ru |

Solution-Phase Synthetic Approaches to Antimonate(1-) Compounds

Solution-phase syntheses involve the reaction of precursors in a liquid medium. These methods offer excellent control over stoichiometry, homogeneity, particle size, and morphology by manipulating parameters such as concentration, temperature, pH, and the choice of solvent.

Hydrothermal and Solvothermal Syntheses of Antimonate(1-)

Hydrothermal and solvothermal syntheses are conducted in aqueous or organic solvents, respectively, within a sealed vessel (autoclave) at temperatures above the solvent's boiling point. sigmaaldrich.com The elevated pressure and temperature facilitate the dissolution of reactants and the crystallization of products. This method is particularly powerful for preparing main-group chalcogenides with diverse structural features, often directed by the use of organic amines as solvents or templates. researchgate.net

These techniques have been used to synthesize a variety of thioantimonate compounds. researchgate.netnih.gov For example, layered thioantimonate(III) compounds with the general formula [TM(2,2'-bipyridine)₃][Sb₆S₁₀] (where TM = Ni, Fe) were prepared under hydrothermal conditions. nih.gov This synthesis was noted to be significantly faster than conventional methods. nih.gov Solvothermal routes have also been employed to produce transition metal antimonide nanoparticles, such as NiSb and FeSb₂, using precursors like NiCl₂·6H₂O and SbCl₃ in ethanol. researchgate.net The use of a tetradentate amine in solvothermal synthesis can yield incompletely shielded transition metal cations that bond to sulfur atoms of thioantimonate(III) anions, leading to novel one- and two-dimensional structures like [Co(tren)]Sb₂S₄. researchgate.net

Precipitation and Co-precipitation Methods for Antimonate(1-)

Precipitation is a widely used technique to produce solid materials from a solution by inducing supersaturation, leading to nucleation and particle growth. uobabylon.edu.iq Co-precipitation is an extension of this method where multiple components are simultaneously precipitated to form a mixed, homogeneous solid. uobabylon.edu.iq The process is typically controlled by adjusting pH, temperature, or reactant concentrations. uobabylon.edu.iq Metal hydroxides are commonly precipitated from their salt solutions by increasing the pH with a base like ammonium (B1175870) hydroxide (B78521). uobabylon.edu.iq

Zinc antimonate (ZnSb₂O₆) nanoparticles have been prepared using an inexpensive chemical precipitation method. scientific.net The co-precipitation method has been utilized to synthesize Zn/Fe layered double hydroxide (Zn-Fe-LDH) for the efficient and simultaneous removal of arsenate and antimonate from water. capes.gov.br This material demonstrated a maximum adsorption capacity of 122.03 mg/g for antimonate. capes.gov.br Another example is the synthesis of meglumine (B1676163) antimonate, where two different precipitation methods were developed. researchgate.net One method involves reacting hydrated antimony pentoxide with N-methyl-D-glucamine (NMG) in water, followed by precipitation with acetone. The second method uses potassium hexahydroxoantimonate (KSb(OH)₆) as the antimony source, which is heated with NMG before precipitation. researchgate.net

Table 3: Examples of Antimonate(1-) Materials via Precipitation/Co-precipitation

| Material | Method | Precursors/Reactants | Key Feature/Finding |

|---|---|---|---|

| ZnSb₂O₆ | Chemical Precipitation | Not specified | Synthesis of nanoparticles. scientific.net |

| Zn-Fe-LDH | Co-precipitation | Not specified | Simultaneous removal of arsenate and antimonate. capes.gov.br |

| Meglumine Antimonate | Precipitation | Hydrated antimony pentoxide, NMG, Acetone | A simple and efficient synthesis procedure. researchgate.net |

Sol-Gel Processing for Antimonate(1-) Nanomaterials

The sol-gel process is a versatile wet-chemical technique for synthesizing nanomaterials with precise control over their properties. azonano.com It involves the conversion of a molecular precursor solution (the "sol") into a solid, three-dimensional network (the "gel") through hydrolysis and condensation reactions. azonano.comnumberanalytics.com This method is characterized by low processing temperatures and the ability to produce highly homogeneous and pure materials. numberanalytics.comresearchgate.net

The process typically begins with metal alkoxides or metal salts dissolved in a solvent. azonano.com These precursors undergo hydrolysis and condensation to form colloidal particles, which then link together to form a gel network. azonano.com Subsequent drying and calcination of the gel yield the final oxide material. researchgate.net This technique has been successfully applied to synthesize nanostructured materials for gas sensing applications. For instance, catalytic nanostructures of CuxZn₁-xSb₂O₆ were synthesized via a sol-gel technique. researchgate.net An aqueous sol-gel process has also been used to create ZnAl₂O₄ nanoparticles at lower temperatures and shorter reaction times compared to traditional methods. researchgate.net While not a direct antimonate synthesis, it illustrates the applicability of the method for related complex oxides. The sol-gel method's main advantages include excellent stoichiometry control and the facile incorporation of dopants into the final product. researchgate.net

Advanced Chemical Assembly and Self-Organization of Antimonate(1-) Frameworks

The construction of complex antimonate(1-) frameworks relies on sophisticated synthetic strategies that guide the assembly and self-organization of molecular building blocks. These methods facilitate the formation of extended structures with tailored dimensionalities and properties.

Supramolecular chemistry principles are increasingly being applied to direct the assembly of antimonate-containing structures. scitechdaily.comrsc.org This approach utilizes non-covalent interactions, such as hydrogen bonds and host-guest interactions, to organize pre-formed antimonate complexes or in situ generated antimonate species into predictable and well-ordered frameworks. rsc.orgnih.govresearchgate.net For instance, the use of tripodal ligands like tris(3-pyridyl)stibine has been shown to form hybrid metal-organic frameworks through coordination with metal ions, resulting in rhombic cage structures linked by Sb–M bonds. acs.org The self-assembly process can be influenced by various factors including the choice of solvent, temperature, and the presence of templating agents, which can direct the formation of specific architectures. scitechdaily.comnottingham.ac.uk

Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of extended antimonate(1-) frameworks. These methods involve heating reactants in a sealed vessel under autogenous pressure, often leading to the formation of highly crystalline products that are inaccessible under ambient conditions. acs.orgberkeley.edu For example, the hydrothermal reaction of antimony and tin precursors can yield crystalline stannic antimonate nanoparticles. Similarly, novel potassium phosphatoantimonates have been synthesized hydrothermally, demonstrating that this route can produce new phases not achievable through solid-state reactions. acs.org The parameters of hydrothermal synthesis, such as temperature, pH, and the molar ratios of reactants, are critical in determining the final product structure. acs.org

Ionothermal synthesis, which employs ionic liquids as both solvent and template, has emerged as a valuable method for creating novel antimonate-containing materials. researchgate.netcapes.gov.br This technique can lead to the formation of unique structures due to the distinct chemical environment provided by the ionic liquid. For example, the reaction of chalcogenido tetrelates with antimony trichloride (B1173362) in imidazolium-based ionic liquids has resulted in the incorporation of sulfido antimonate units into the final architecture. researchgate.net

Mechanochemistry, involving the grinding of solid reactants, offers a solvent-free route to antimonate compounds. This method can induce solid-state reactions and phase transformations through mechanical force. cyberleninka.rumathdoc.fr The mechanochemical activation of a mixture of polyantimonic acid and silver nitrate has been successfully used to synthesize ion-substituted silver antimonates. cyberleninka.rumathdoc.fr

Coordination Chemistry Routes to Antimonate(1-) Complexes

The coordination chemistry of antimony provides a versatile platform for the synthesis of discrete antimonate(1-) complexes with a variety of ligands. tandfonline.com The antimonate(1-) ion, often in the form of [Sb(OH)₆]⁻ or related species, can coordinate to metal centers or be functionalized with organic ligands to create complex anions.

The synthesis of antimonate(1-) coordination complexes often involves the reaction of an antimony(V) source, such as antimony pentachloride or potassium hexahydroxoantimonate(V), with appropriate ligands in a suitable solvent. nih.gov The choice of ligands is crucial in determining the structure and properties of the resulting complex. For example, the reaction of SbCl₅ with N-methyl-D-glucamine (NMG) yields meglumine antimoniate, a supramolecular assembly with antileishmanial activity. nih.gov

The coordination environment around the antimony center can vary significantly. In many antimonate(1-) complexes, the antimony atom is octahedrally coordinated. For instance, in tris(1,2-ethanediolato(2-)-κO¹,κO²)-antimonate(1-), three bidentate ethanediolato ligands coordinate to the central antimony atom through their oxygen atoms. ontosight.ai In other cases, the coordination number can be different, and the geometry can be influenced by the presence of a stereochemically active lone pair in Sb(III) precursors, which can lead to distorted geometries in the final Sb(V) product. researchgate.net

The synthesis of dithiolatoantimonate(1-) complexes, such as [Sb(dmit)₂]⁻ (dmit = 1,3-dithiole-2-thione-4,5-dithiolate), has been achieved through the reaction of antimony(III) bromide with the corresponding zinc-dithiolate complex. researchgate.netacs.org These complexes exhibit a pseudo-pentagonal bipyramidal structure, taking into account the lone pair on the antimony atom. researchgate.net The investigation into the coordination chemistry of stiboranes with Lewis bases has also led to the characterization of rare stibonium acceptor complexes. nih.gov

Polyoxometalate (POM) Architectures Incorporating Antimonate(1-) Moieties

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can incorporate heteroatoms, including antimony, to form complex and functional architectures. researchgate.netimrpress.com The incorporation of antimonate(1-) moieties into POM frameworks can be achieved through self-assembly processes in aqueous solutions. nottingham.ac.uk These reactions typically involve the acidification of solutions containing the constituent metalates and the antimonate precursor. nottingham.ac.uk

The structure of antimonate-containing POMs can be highly diverse. The antimonate unit can act as a linker between POM fragments or be encapsulated within a larger POM framework. For example, the reaction of a tungsto-antimonate polyoxometalate with trivalent lanthanide cations leads to the formation of large molecular compounds where multiple POM units are linked together. ugent.beresearchgate.net In some cases, the antimonate moiety can be part of a dimeric structure, such as the {XIII₂W₁₈} (X = As, Sb) type. researchgate.net

The synthesis of these complex architectures is often a one-pot process where the starting materials are combined and the pH and temperature are carefully controlled to promote the self-assembly of the desired product. nottingham.ac.uknih.gov The presence of other cations can also influence the final structure. ehu.es For instance, titanium-embedded polyoxotungstoantimonates have been synthesized, featuring novel structural motifs. rsc.org

The table below summarizes some examples of antimonate-containing polyoxometalates and their synthetic conditions.

| Compound Formula | Heteroatom(s) | Synthetic Method | Key Structural Feature | Reference(s) |

| Na₁₃H₃[TiO(SbW₉O₃₃)₂]·33H₂O | Ti, Sb, W | Solution Chemistry | Monotitanium containing tungstoantimonate | rsc.org |

| [{Sb₃(μ₃-O)₂Ln(H₂O)Ln(H₂O)₂}₂(SbW₁₀O₃₇)₂(SbW₈O₃₁)₂]²²⁻ | Ln, Sb, W | Solution Chemistry | Lanthanide-containing polytungsto-antimonate | ugent.beresearchgate.net |

| (H₃O)(Me₂NH₂)[M(H₂O)₆]₂[Fe₂Sb₁₂O₁₁(tta)₆]·6H₂O (M = Co, Ni) | Fe, Sb, Co/Ni | Solvothermal | Bilayer sandwich configuration | mdpi.com |

| H₅/₃[Co₂.₅FeII₄/₃FeIII₃(H₂O)₁₃SbV₁/₃FeIII₂/₃(μ₄-O)₂(μ₃-O)₄SbIII₆(μ₃-O)₂(tta)₆]·2H₂O | Co, Fe, Sb | Solvothermal | Monolayer sandwich configuration | mdpi.com |

| [Zr₂₄O₂₂(OH)₁₀(H₂O)₂(W₂O₁₀H)₂(GeW₉O₃₄)₄(GeW₈O₃₁)₂]³²⁻ | Zr, Ge, W | Hydrothermal | Gigantic Zr₂₄-cluster-substituted germanotungstates | nih.gov |

Green Chemistry Principles in Antimonate(1-) Synthesis

The application of green chemistry principles to the synthesis of antimonate(1-) and its derivatives is an emerging area of focus, aiming to develop more environmentally benign and sustainable synthetic methodologies. tradebe.comsigmaaldrich.comopcw.org The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. sigmaaldrich.comacs.org

Prevention of Waste: A key principle is the prevention of waste, which is preferable to treating or cleaning up waste after it has been created. tradebe.comsigmaaldrich.com In the context of antimonate synthesis, this involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This principle encourages the development of reactions that minimize the formation of byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comskpharmteco.com This is particularly relevant for antimony compounds due to the inherent toxicity of antimony. Research into less hazardous precursors and reaction pathways is crucial.

Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents and separation agents should be made unnecessary or innocuous wherever possible. tradebe.com Hydrothermal synthesis, which often uses water as the solvent, is an example of a greener approach compared to methods that rely on volatile organic compounds. acs.org Mechanochemical synthesis offers a solvent-free alternative. cyberleninka.rumathdoc.fr

Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. tradebe.com Conducting reactions at ambient temperature and pressure whenever possible is a key goal. tradebe.com While hydrothermal and solvothermal methods require elevated temperatures, optimizing these conditions to reduce energy consumption is an important consideration.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting wherever technically and economically practicable. tradebe.comopcw.org While the primary feedstocks for antimony are mineral-based, research into recycling and recovery of antimony from waste streams aligns with this principle.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. opcw.orgacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. acs.org The development of catalytic routes to antimonate compounds could significantly improve the efficiency and reduce the waste of these syntheses.

Structural Elucidation and Advanced Characterization of Antimonate 1 Systems

Crystallographic Analyses of Antimonate(1-) Structures

Crystallography provides the most definitive means of determining the atomic arrangement within a crystalline solid. For antimonate(1-) compounds, X-ray and neutron diffraction techniques are indispensable tools for elucidating their structural frameworks.

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive method for obtaining precise information about the internal lattice of crystalline materials. carleton.edu This technique can determine unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within the crystal structure. carleton.eduuhu-ciqso.escreative-biostructure.comuol.de

In the study of antimonate(1-) compounds, SC-XRD has been instrumental in characterizing a variety of structures. For instance, the crystal structures of halogenated alkylidene oxonium salts containing the hexafluoroantimonate(1-) anion (SbF₆⁻) have been elucidated using this method. The salt CH₃OCHF⁺SbF₆⁻ was found to crystallize in the monoclinic space group P2₁/c with four molecules in the unit cell. nih.gov Similarly, the related salt CH₃OCHCl⁺SbF₆⁻ also crystallizes in the monoclinic space group P2₁/c. nih.gov

Another example is the structural analysis of a new antimony fluoride (B91410) with the empirical formula Sb₁₁F₄₃, which in the solid state is composed of SbF₆⁻ anions and a polymeric chain cation, [Sb₆F₁₃]n⁵⁺. rsc.org The study of the 1:1 adduct of antimony trifluoride and antimony pentafluoride, (SbF₄)₄, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net These studies highlight the capability of SC-XRD to resolve the complex crystal structures of various antimonate(1-)-containing compounds.

Table 1: Selected Single-Crystal X-ray Diffraction Data for Antimonate(1-) Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Methoxymethylfluorocarbenium Hexafluoroantimonate(1-) | CH₃OCHF⁺SbF₆⁻ | Monoclinic | P2₁/c | a = 9.942(2) Å, b = 7.454(2) Å, c = 10.297(3) Å, β = 111.27(2)° |

| Methoxymethylchlorocarbenium Hexafluoroantimonate(1-) | CH₃OCHCl⁺SbF₆⁻ | Monoclinic | P2₁/c | a = 5.970(3) Å, b = 12.019(5) Å, c = 10.994(5) Å, β = 92.59(3)° |

| Antimony Tetrafluoride Tetramer | (SbF₄)₄ | Monoclinic | P2₁/c | a = 9.32(1) Å, b = 12.07(1) Å, c = 11.60(1) Å, β = 107.1(3)° |

This table presents crystallographic data obtained from single-crystal X-ray diffraction studies of the specified antimonate(1-) compounds.

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification and characterization of polycrystalline materials. gsconlinepress.com When combined with the Rietveld refinement method, it becomes a powerful tool for determining crystal structures from powder diffraction data. wikipedia.orgmalvernpanalytical.com The Rietveld method involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of structural and instrumental parameters. wikipedia.orgmalvernpanalytical.com

This approach has been successfully applied to various antimonate-containing materials. For example, the crystal structure of the mineral corundum, a form of aluminum oxide that can be found with antimony impurities, has been determined using Rietveld analysis from powder X-ray diffraction data. gsconlinepress.com In the study of mixed-valence hexachloroantimonate(III,V) salts, powder X-ray diffraction was used for characterization. rsc.org Furthermore, the Rietveld method has been employed to refine the powder X-ray diffraction pattern of materials such as AlB₄O₆N:Cr³⁺, demonstrating its utility in analyzing complex multiphase samples. researchgate.net The technique is crucial for phase identification, quantitative phase analysis, and the determination of lattice parameters in polycrystalline antimonate(1-) systems. gsconlinepress.commalvernpanalytical.com

Neutron diffraction is a complementary technique to X-ray diffraction, offering unique advantages in the study of crystal structures. Neutrons are particularly sensitive to the positions of light elements, such as hydrogen, and can distinguish between elements with similar X-ray scattering factors. Furthermore, the magnetic moment of the neutron allows for the investigation of magnetic ordering in materials.

In the context of antimonate(1-) and related compounds, neutron diffraction has provided critical insights. For instance, in the study of iron antimonate (B1203111) (FeSbO₄), electron diffraction, a related technique, revealed cationic ordering that was not observed in earlier X-ray and neutron diffraction studies. rsc.org This highlights the importance of employing multiple diffraction techniques for a comprehensive structural understanding. Neutron diffraction studies have also been instrumental in determining the antiferromagnetic structures of various fluoride compounds, which can be isomorphous with some antimonate structures. aps.org Time-resolved in-situ neutron diffraction has been used to study the rapid solid-state synthesis of thermoelectric materials like Sb₂Se₃ and Sb₂Te₃, providing a window into the formation of these polycrystalline structures. royalsocietypublishing.org

Spectroscopic Investigations of Antimonate(1-) Bonding and Electronic States

While crystallography reveals the static arrangement of atoms, spectroscopy provides dynamic information about chemical bonding, vibrational modes, and electronic states.

Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, is a powerful tool for probing the molecular vibrations within a compound. These vibrations are specific to the types of bonds and the local symmetry of the atomic arrangements.

In the study of antimonate(1-) systems, vibrational spectroscopy has been extensively used to characterize the Sb-O and Sb-halogen bonds. For instance, the Raman and IR spectra of halogenated alkylidene oxonium salts containing the hexafluoroantimonate(1-) anion were used for their characterization. nih.gov The vibrational spectra of various antimonate minerals, such as stibiconite, bindheimite, and romeite, have been analyzed to identify characteristic stretching and bending modes of Sb-O and O-Sb-O units. qut.edu.auresearchgate.netresearchgate.nettandfonline.comnih.gov In the mineral bindheimite, an intense Raman band at 656 cm⁻¹ is assigned to Sb-O stretching vibrations, with other bands suggesting the non-equivalence of Sb-O units in the structure. researchgate.netnih.gov Similarly, for the mineral romeite, an intense Raman band around 518 cm⁻¹ is attributed to the Sb-O symmetric stretching mode. researchgate.net The presence of multiple bands in the spectra of minerals like peretaite supports the concept of non-equivalent SbO and SO₄²⁻ units within the structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for Selected Antimonate Minerals

| Mineral | Vibrational Mode | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) |

|---|---|---|---|

| Bindheimite | Sb-O stretching | 656, 664, 749, 814 | - |

| Bindheimite | O-Sb-O bending | 293, 312, 328 | - |

| Bindheimite | δOH deformation (SbOH) | - | 979, 1008, 1037, 1058 |

| Romeite | Sb-O symmetric stretching | ~518 | - |

| Romeite | Sb-O antisymmetric stretching | 466 | - |

| Romeite | O-Sb-O bending | 303 | - |

| Peretaite | Sb-O symmetric stretching | 589, 595 | - |

| Peretaite | Sb-O antisymmetric stretching | 650, 710 | - |

| Peretaite | O-Sb-O bending | 337, 373 | - |

This table summarizes key vibrational frequencies observed in the Raman and Infrared spectra of various antimonate minerals, providing insights into their molecular structure.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local chemical environment of atoms in a material. wikipedia.orgcarleton.edu XPS, in particular, is a surface-sensitive technique that can identify the elemental composition and the chemical (oxidation) state of elements on a material's surface. wikipedia.orgcarleton.eduresearchgate.net

In the context of antimonate(1-) systems, XPS can provide valuable information about the oxidation state of antimony. For example, XPS analysis of antimony blocks reacted with organosulfur compounds showed distinct peaks corresponding to antimony in its metallic and compound forms. researchgate.net The binding energies of the core electrons are sensitive to the chemical environment, with oxidized states generally having higher binding energies than reduced states. carleton.edu This allows for the differentiation of Sb(III) and Sb(V) species, which is crucial for understanding the chemistry of mixed-valence antimonate compounds. rsc.org In a study of gallium-doped zinc antimonate, analysis of the core peak positions in XPS revealed a shift to higher binding energies upon doping, which was attributed to conduction band filling. ucl.ac.uk While specific XAS data for simple antimonate(1-) is not detailed in the provided context, the technique is generally applicable for determining the local coordination geometry and oxidation state of antimony in more complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Antimonate(1-) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²¹Sb NMR, is a powerful tool for investigating the local environment and chemical bonding of antimony in antimonate(1-) compounds. researchgate.netcdnsciencepub.compascal-man.com The ¹²¹Sb nucleus has a spin of 5/2, making it NMR active, though its quadrupolar nature can lead to broad signals. pascal-man.comresearchgate.net Nevertheless, chemical shift and linewidth data provide valuable insights into the coordination, symmetry, and electronic structure of antimonate species in both solution and solid states. researchgate.netresearchgate.netacs.org

In solution, ¹²¹Sb NMR has been instrumental in characterizing hexahaloantimonate(V) anions of the series [SbClnBr6−n]⁻. researchgate.netcdnsciencepub.com Studies have shown that for mixed chloro-bromo species like [SbCl₄Br₂]⁻, [SbCl₃Br₃]⁻, and [SbCl₂Br₄]⁻, only the cis isomers are observed in acetonitrile (B52724) solution. researchgate.netcdnsciencepub.com The nuclear shielding of ¹²¹Sb is highly sensitive to the halogen substituent, with bromine causing upfield shifts relative to chlorine, a trend described as normal halogen dependence. researchgate.netcdnsciencepub.com The pairwise additivity model for central atom shielding has been successfully applied to assign the configurations of these isomers. researchgate.netcdnsciencepub.com Furthermore, the solvolysis of SbCl₆⁻ in anhydrous HF has been monitored by ¹²¹Sb NMR, revealing an irreversible process that generates all possible chlorofluoroantimonate(V) anions sequentially. researchgate.net

In the solid state, Magic Angle Spinning (MAS) NMR of ¹²¹Sb provides information on local ordering and structural distortions. researchgate.netacs.org For instance, in binary antimonides, while X-ray diffraction may indicate a single crystallographic site for antimony, ¹²¹Sb MAS NMR can reveal the presence of structural disorder by detecting antimony atoms in environments with less than perfect cubic symmetry. researchgate.netacs.org However, not all antimonide compounds yield a detectable ¹²¹Sb MAS NMR signal, particularly those where antimony is located in lower symmetry positions. researchgate.netacs.org

Table 1: Selected ¹²¹Sb NMR Data for Hexahaloantimonate(V) Anions

| Compound/Ion | Isomer(s) Detected | Key Findings | Reference |

| [SbClnBr6−n]⁻ | cis isomers for n=2, 3, 4 | Only cis isomers are present in acetonitrile solution. | researchgate.netcdnsciencepub.com |

| SbCl₆⁻ in HF | All chlorofluoro species | Stepwise and irreversible formation of [SbClnF6-n]⁻. | researchgate.net |

| ScTSb (T=Ni, Pd, Pt) | - | NMR used to study defects in half-Heusler antimonides. | pascal-man.com |

| Cubic Antimonides | Disordered sites | NMR reveals structural disorder not apparent from XRD. | researchgate.netacs.org |

Electron Paramagnetic Resonance (EPR) Studies of Antimonate(1-) Systems

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.orglibretexts.org It is particularly valuable for investigating paramagnetic centers, such as transition metal ions or certain charge states of antimony, within antimonate(1-) systems. researchgate.netaps.orgnih.gov The technique provides detailed information about the electronic structure, oxidation state, and local environment of these paramagnetic species. nih.gov

EPR studies have been conducted on various antimonate compounds, often doped with transition metals. For example, in FeSbVO₆ powder samples, EPR spectra revealed the presence of multiple paramagnetic centers. researchgate.net At room temperature, the spectrum consisted of a narrow line attributed to strongly interacting V⁴⁺ monomers and a broader line from various iron and vanadium spin clusters. researchgate.net The temperature dependence of the EPR spectral parameters, such as the g-factor and linewidth, provides insights into the magnetic interactions within the material. researchgate.net

In photorefractive crystals like Sn₂P₂S₆, EPR has been used to identify the site and charge states of antimony ions. aps.org In as-grown crystals, antimony exists as Sb³⁺, which is EPR-inactive. However, upon illumination with laser light at low temperatures, Sb³⁺ can trap an electron to become Sb²⁺, which is paramagnetic and gives a distinct, multiline EPR spectrum due to hyperfine coupling with the ¹²¹Sb and ¹²³Sb nuclei. aps.org The analysis of the spin Hamiltonian parameters (g-matrix and hyperfine matrix) from this spectrum indicated that the unpaired spin's wavefunction has significant p-orbital character. aps.org

EPR is also employed to study doping in conjugated polymers using antimonate-based oxidants like "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate). chalmers.se Doping introduces polarons (unpaired electrons) into the polymer chain, which can be detected and quantified by EPR, providing an estimate of the charge-carrier density. chalmers.se

Table 2: EPR Spectral Features in Selected Antimonate(1-) Systems

| System | Paramagnetic Species | Key EPR Findings | Reference |

| FeSbVO₆ | V⁴⁺, Fe/V clusters | Multiple paramagnetic centers identified; temperature-dependent magnetic interactions. | researchgate.net |

| Sb-doped Sn₂P₂S₆ | Sb²⁺ (photo-induced) | Light-induced formation of Sb²⁺ from Sb³⁺; analysis of hyperfine structure. | aps.org |

| PDPP-3T doped with Magic Blue | Polymer polarons | Quantification of charge-carrier density upon doping. | chalmers.se |

| CrSbVO₆ | Cr³⁺, V⁴⁺ | Two distinct EPR signals corresponding to different paramagnetic centers. | researchgate.net |

Mössbauer Spectroscopy Applications in Antimonate(1-) Research

¹²¹Sb Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of antimony nuclei. researchgate.netacs.org It provides information on the oxidation state (e.g., Sb³⁺ vs. Sb⁵⁺), the s-electron density at the nucleus, and the nature of chemical bonding through parameters like the isomer shift (δ) and the quadrupole splitting (e²qQ). researchgate.netacs.orgrsc.orgwikipedia.org

The isomer shift is directly related to the s-electron density at the antimony nucleus. researchgate.net Generally, Sb⁵⁺ compounds exhibit isomer shifts in a different range than Sb³⁺ compounds, allowing for clear distinction between these valence states. acs.org For instance, in catalytically active tin-antimony oxides, ¹²¹Sb Mössbauer spectroscopy has been used to identify the presence of both Sb³⁺ and Sb⁵⁺ species. psu.edu The technique can also track changes in the oxidation state during catalytic processes; for example, the reduction of Sb⁵⁺ to Sb³⁺ during the oxidation of olefins. psu.edu Similarly, in vanadium antimonate (VSbO₄) catalysts, ¹²¹Sb Mössbauer spectroscopy confirmed that antimony is predominantly in the Sb⁵⁺ state, even in high-surface-area nanomaterials prepared by mechanical milling. aip.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the antimony site. cdnsciencepub.com A non-zero quadrupole splitting indicates a distorted, non-cubic environment around the antimony atom. cdnsciencepub.com In studies of antimony(III) halide complexes, large quadrupole splitting values were observed, consistent with a distorted antimony environment due to the stereochemically active 5s lone pair of electrons. cdnsciencepub.com

Table 3: Representative ¹²¹Sb Mössbauer Parameters for Antimonate(1-) and Related Compounds

| Compound | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (e²qQ) (mm/s) | Key Findings | Reference |

| α-Sb₂O₃ | Sb³⁺ | -11.6(1) | - | Characterization of trivalent antimony. | researchgate.net |

| β-Sb₂O₃ | Sb³⁺ | -11.8(1) | - | Characterization of trivalent antimony. | researchgate.net |

| Sn-Sb Oxides | Sb³⁺, Sb⁵⁺ | Varied | Varied | Identification of mixed valence states. | psu.edu |

| VSbO₄ | Sb⁵⁺ | - | - | Sb is predominantly in the +5 oxidation state. | aip.org |

| Pyridinium tetrachloroantimonate(III) | Sb³⁺ | - | Large | Indicates distorted Sb environment due to lone pair. | cdnsciencepub.com |

Isomer shifts are typically reported relative to a BaSnO₃ or CaSnO₃ source. researchgate.netaip.org

Microscopic and Morphological Characterization of Antimonate(1-) Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Imaging of Antimonate(1-) Nanostructures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for characterizing the morphology, size, and structure of antimonate(1-) nanomaterials. mdpi.comnih.govmeasurlabs.com SEM provides high-resolution images of the surface topography of materials, while TEM offers insights into the internal structure, particle size, and crystallinity. nih.govmeasurlabs.com

SEM analysis of manganese antimonate (MnSb₂O₆) powders, for example, has revealed the formation of various morphologies, including microrods and irregular particles of different sizes. mdpi.com The specific morphology and particle size, such as microrods with a size of ~0.147 µm, have been shown to be important factors for applications like gas sensing. researchgate.net In studies of zinc antimonate (ZnSb₂O₆), SEM images showed bar-shaped granules composed of smaller nanoparticles (~23 nm). researchgate.net

TEM provides even higher magnification, allowing for the direct visualization of nanoparticles and their crystal structure. measurlabs.com For MnSb₂O₆, TEM analysis confirmed the production of nanoparticles with an average size of ~29.5 nm, though agglomeration was observed due to calcination at high temperatures. mdpi.com In the case of barium gadolinium antimonate (Ba₂GdSbO₆) nanoparticles synthesized via a combustion method, TEM images showed that the as-prepared particles were in the size range of 30–60 nm. ias.ac.in The selected area electron diffraction (SAED) patterns obtained in TEM can confirm the polycrystalline nature of the nanoparticles. researchgate.net

The combination of SEM and TEM is powerful. For nickel antimonate (NiSb₂O₆), SEM and TEM were used together to identify a variety of nanostructures, including irregular particles, microrods (~277 nm), and nanorods (~77 nm). researchgate.net This comprehensive morphological characterization is crucial for understanding and optimizing the properties of these materials for applications such as photocatalysis and catalysis. researchgate.netchemrxiv.orgnumberanalytics.com

Table 4: Morphological Data from SEM/TEM for Various Antimonate(1-) Nanostructures

| Material | Synthesis Method | Morphology Observed (SEM/TEM) | Particle/Feature Size | Reference |

| MnSb₂O₆ | Co-precipitation | Microrods, irregular particles, nanoparticles | ~10.27 µm (microrods), ~29.5 nm (nanoparticles) | mdpi.com |

| NiSb₂O₆ | Wet chemistry/Microwave | Irregular particles, microrods, nanorods | ~277 nm (microrods), ~77 nm (nanorods) | researchgate.net |

| ZnSb₂O₆ | Microwave-assisted solution | Bar-shaped granules, nanoparticles | ~0.35 µm (granules), ~23 nm (nanoparticles) | researchgate.net |

| Ba₂GdSbO₆ | Combustion | Regular-shaped nanoparticles | 30–60 nm | ias.ac.in |

| Sb₂O₃ | - | Polyhedral and spherical nanoparticles | 10–100 nm | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Analysis of Antimonate(1-)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. nih.govnanoscientific.orgresearchgate.net Unlike electron microscopy, AFM can be operated in various environments, including air or liquid, making it suitable for a wide range of materials. nih.gov It is used to characterize the surface roughness, grain size, and other morphological features of antimonate(1-) thin films and materials. acs.orgresearchgate.netnih.gov

AFM has been used to study the growth and morphology of antimony nanoparticles and thin films. acs.orgresearchgate.net For instance, in the deposition of antimony on graphite (B72142) surfaces, AFM, in conjunction with TEM and SEM, revealed a morphological transition from spherical nanoparticles at low coverage to finger-like, crystalline structures at higher coverage. acs.org Line scans from AFM images provide quantitative height profiles of these nanostructures. acs.org

In the context of thin films, such as antimony telluride (Sb₂Te₃) deposited by atomic layer deposition (ALD), AFM is crucial for evaluating surface roughness. researchgate.net Studies have shown that the root mean square (RMS) roughness of Sb₂Te₃ films can depend significantly on the deposition temperature, with RMS values reaching up to 7.25 nm. researchgate.net Characterizing and controlling surface roughness is vital as it can impact the performance of devices utilizing these films. nih.gov

Besides topography, AFM can be operated in different modes to probe various surface properties. nanoscientific.org For example, Lateral Force Microscopy (LFM), a mode of AFM, can measure frictional forces on the surface, which is important for applications in microelectromechanical systems (MEMS). nih.gov While specific LFM studies on antimonate(1-) are not detailed in the provided context, the technique is broadly applicable to thin film characterization.

Table 5: AFM Surface Roughness Data for Antimonate-Related Thin Films

| Material | Deposition Method | Deposition Temperature (°C) | RMS Roughness (nm) | Reference |

| Sb₂Te₃ | ALD | 120 | ~2.5 (estimated from figure) | researchgate.net |

| Sb₂Te₃ | ALD | 140 | ~3.5 (estimated from figure) | researchgate.net |

| Sb₂Te₃ | ALD | 160 | ~5.0 (estimated from figure) | researchgate.net |

| Sb₂Te₃ | ALD | 180 | 7.25 | researchgate.net |

Defect Chemistry and Non-Stoichiometry in Antimonate(1-) Crystalline Phases

Defect chemistry and non-stoichiometry are critical concepts in understanding the properties of crystalline antimonate(1-) phases. numberanalytics.com Non-stoichiometric compounds are those in which the ratio of constituent atoms deviates from the ideal chemical formula, a phenomenon that arises from the presence of crystal defects such as vacancies, interstitials, and antisite defects. numberanalytics.comtestbook.com These defects can profoundly influence the electronic, ionic, and catalytic properties of materials. numberanalytics.comnist.gov

In many antimonate systems, particularly mixed metal oxides, non-stoichiometry is common. nist.goviaea.org For example, sodium antimonate phases can exhibit a pyrochlore (B1171951) structure over a solid solution range, indicating non-stoichiometric compositions. nist.goviaea.org The ability of a phase to exhibit unusual ionic conductivity is often linked to it being structurally non-stoichiometric. nist.gov In the Li-Ni-Sb-O system, a non-stoichiometric, Li-deficient compound (Li₀.₈Ni₀.₆Sb₀.₄O₂) shows drastically different magnetic properties compared to its stoichiometric counterpart, Li₃Ni₂SbO₆, highlighting the impact of non-stoichiometry. mdpi.com

The study of point defects is crucial for understanding the behavior of antimonate-containing semiconductors. In quasi-one-dimensional materials like antimony selenide (B1212193) (Sb₂Se₃), theoretical studies have investigated the formation energies of various intrinsic point defects, including vacancies (Vₛₑ, Vₛₑ), interstitials (Sbᵢ, Seᵢ), and antisites (Sbₛₑ, Seₛₑ). researchgate.netacs.orgrsc.org It was found that cation-anion antisite defects (Sbₛₑ and Seₛₑ) have low formation energies and introduce mid-gap energy levels that can act as recombination centers, limiting the efficiency of photovoltaic devices. acs.orgrsc.org The formation of these defects is dependent on the chemical potential, i.e., whether the synthesis conditions are Sb-rich or Se-rich. acs.orgrsc.org

Similarly, in single-layer antimonene, the formation of vacancy defects has been studied. The vacancy formation energy was calculated to be around 5.03 eV, and the defect structure was found to gain a magnetic moment. bilkent.edu.tr Understanding and controlling these defects is essential for tailoring the properties of antimonate materials for specific applications. rsc.orgbilkent.edu.tr

Table 6: Calculated Formation Energies and Properties of Defects in Antimonate-Related Materials

| Material | Defect Type | Formation Energy (eV) | Key Property/Finding | Reference |

| Sb₂Se₃ | Sbₛₑ, Seₛₑ | Low | Act as recombination centers, create mid-gap states. | acs.orgrsc.org |

| Sb₂S₃ | Sₛₑ, Sbₛ | Low | Dominant defects with low formation energy. | acs.org |

| Antimonene (B-Sb) | Single Vacancy | 5.03 | Induces a magnetic moment of 1.0 µB per vacancy. | bilkent.edu.tr |

| Antimonene (aW-Sb) | Single Vacancy | 4.22 | Induces a magnetic moment. | bilkent.edu.tr |

Polymorphism and Phase Transitions in Antimonate(1-) Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science, and antimonate(1-) compounds are no exception. These compounds exhibit a rich variety of polymorphic forms and undergo phase transitions driven by factors such as temperature and pressure. These structural changes are of great interest as they can dramatically alter the physical and chemical properties of the material.

A notable example is sodium antimonate (NaSbO₃), which displays multiple polymorphs. Under ambient conditions, NaSbO₃ typically crystallizes in the ilmenite-type structure, which has a trigonal system with a hexagonal symmetry (space group R-3). researchgate.netscielo.org.mx However, other polymorphic forms can be synthesized under different conditions. For instance, a high-pressure synthesis at 10.5 GPa and 1150 °C yields an orthorhombically distorted perovskite structure with the space group Pnma. scielo.org.mxresearchgate.netacs.org This high-pressure polymorph is the first ternary perovskite containing Sb⁵⁺ on the octahedral site. researchgate.netacs.org The significant octahedral tilting in this structure is attributed to strong Sb-O covalent bonding. researchgate.netacs.org Additionally, a sol-gel acrylamide (B121943) polymerization method has been used to produce NaSbO₃ with an orthorhombic distorted perovskite structure. scribd.com There is also a metastable cubic form of NaSbO₃ which exhibits higher ionic conductivity compared to the ilmenite (B1198559) phase. researchgate.netscielo.org.mx

Potassium antimonate (KSbO₃) also demonstrates temperature-dependent polymorphism. A specimen with a stoichiometric composition of KSbO₃ calcined at 800°C exhibits an R3-rhombohedral structure. researchgate.net Upon calcination at a higher temperature of 1100°C, it transforms into a Pn3-cubic structure. researchgate.net This phase transition is linked to the evaporation of K₂O at elevated temperatures. researchgate.net

Silver antimonate (AgSbO₃) is another compound that shows polymorphism. Layered AgSbO₃ can transform into a stable pyrochlore phase upon heating. researchgate.net Furthermore, a new high-pressure, high-temperature polymorph of AgSbO₃ has been synthesized at 16 GPa and 1380 °C. acs.org This phase crystallizes in a monoclinic space group (C2/c) and is formed from an ilmenite phase precursor. acs.org

Transition metal antimonates, such as CuSb₂O₆, also undergo temperature-induced phase transitions. At room temperature, CuSb₂O₆ has a monoclinic structure (space group P2₁/n) due to Jahn-Teller distortions of the Cu²⁺ ions. iucr.org At high temperatures, it undergoes a second-order phase transition to a tetragonal phase (space group P4₂/mnm). iucr.org Research suggests this transition may occur via an intermediate orthorhombic modification (Pnmm). iucr.org Doping CuSb₂O₆ with cobalt or nickel allows for the investigation of this structural transition. iucr.org

The study of polymorphism and phase transitions in antimonate(1-) compounds is crucial for understanding their structure-property relationships. The ability to control the crystalline phase through synthesis conditions like temperature and pressure opens up possibilities for tuning their properties for various technological applications.

Interactive Data Table: Polymorphism in Antimonate(1-) Compounds

| Compound | Polymorph/Phase | Crystal System | Space Group | Synthesis/Transition Conditions | Reference |

| NaSbO₃ | Ilmenite-type | Trigonal (hexagonal symmetry) | R-3 | Ambient conditions | researchgate.netscielo.org.mxnist.gov |

| Perovskite | Orthorhombic | Pnma | 10.5 GPa, 1150 °C | scielo.org.mxresearchgate.netacs.org | |

| Perovskite | Orthorhombic | - | Sol-gel acrylamide polymerization | scribd.com | |

| Cubic | Cubic | Im3 | Metastable phase | scielo.org.mx | |

| KSbO₃ | Rhombohedral | Rhombohedral | R3- | Calcined at 800°C | researchgate.net |

| Cubic | Cubic | Pn3- | Calcined at 1100°C | researchgate.net | |

| AgSbO₃ | Pyrochlore | - | - | Heating of layered AgSbO₃ | researchgate.net |

| Monoclinic | Monoclinic | C2/c | 16 GPa, 1380 °C | acs.org | |

| CuSb₂O₆ | Monoclinic | Monoclinic | P2₁/n | Room temperature | iucr.org |

| Tetragonal | Tetragonal | P4₂/mnm | High temperature | iucr.org | |

| Orthorhombic | Orthorhombic | Pnmm | Proposed intermediate | iucr.org |

Theoretical and Computational Chemistry Approaches to Antimonate 1

Quantum Mechanical Investigations of Antimonate(1-) Electronic Structure

Quantum mechanical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonding within the antimonate(1-) anion. These investigations typically focus on the stable octahedral form, hexahydroxidoantimonate(V), [Sb(OH)₆]⁻.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and materials. acs.org It has been extensively applied to investigate the antimonate(1-) anion, particularly its interactions with mineral surfaces, which is crucial for understanding its environmental fate and transport. acs.org

DFT calculations have been used to model the adsorption of the [Sb(OH)₆]⁻ oxyanion onto various surfaces, such as aluminum oxides (α-Al₂O₃), zirconium dioxide (ZrO₂), and iron (oxyhydr)oxides. acs.orgresearchgate.netnih.gov These studies determine adsorption energies (E_ads) to rank the strength of interaction and analyze the resulting geometry and electronic structure. acs.orgresearchgate.net For example, when [Sb(OH)₆]⁻ adsorbs onto α-Al₂O₃, the Sb–O bond distances to the surface oxygen atoms range from 1.96 to 2.42 Å, depending on the specific surface site and coordination mode (e.g., bidentate or tridentate). researchgate.net Analysis of the Partial Density of States (PDOS) reveals that the hybridization of Sb(V) in [Sb(OH)₆]⁻ is sp³d². acs.org

DFT has also been employed to explore the mechanisms of antimony removal from wastewater. acs.org Calculations can show that during adsorption processes, both [Sb(OH)₆]⁻ and other antimony species gain electrons, and these theoretical results help explain the differing removal efficiencies observed experimentally. acs.org Furthermore, DFT calculations of Gibbs free energy and Mayer bond order have been used to understand the strength of the bonding environment in different surface complexes, which in turn helps to explain the mechanisms of antimony isotope fractionation during adsorption onto iron (oxyhydr)oxides. mdpi.com

| System Studied | Calculation Focus | Key Findings | Reference |

|---|---|---|---|

| [Sb(OH)₆]⁻ on α-Al₂O₃ surfaces | Adsorption energies and geometry | Inner-sphere bidentate and tridentate complexes form. Sb–Osurf bond distances range from 1.96 to 2.42 Å. | researchgate.net |

| [Sb(OH)₆]⁻ on ZrO₂ surfaces | Adsorption mechanism | Oxygen atoms of [Sb(OH)₆]⁻ bind to surface Zr atoms. The coordination varies between tetragonal and monoclinic ZrO₂ planes. | nih.gov |

| [Sb(OH)₆]⁻ adsorption on iron (oxyhydr)oxides | Bonding environment and isotope fractionation | Gibbs free energy calculations show bonding strength as: [Sb(OH)₆]⁻ > bidentate edge-sharing > bidentate corner-sharing. | mdpi.com |

| Adsorption of Sb(V) by iron oxides | Adsorption energies (Eads) | Eads is calculated as Ead/sub - Ead - Esub, where E represents the total energy of the system. | acs.org |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. ictp.itwikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous approach to studying the ground state properties of ions like antimonate(1-). mdpi.comlibretexts.orgusp.br

A key application of ab initio methods to antimonate(1-) has been the theoretical investigation of its Nuclear Magnetic Resonance (NMR) properties. qcri.or.jp The ab initio Hartree-Fock/finite perturbation method has been successfully used to calculate the ⁷⁵As and ¹²¹Sb chemical shifts for a series of compounds, including [Sb(OH)₆]⁻. qcri.or.jp These calculations show good agreement with experimental data when large basis sets are employed. qcri.or.jp Theoretical analysis reveals that the antimony chemical shift is primarily dominated by the paramagnetic term and is influenced by the p-electron mechanism; the shift is parallel to the number of valence p-electrons at the antimony atom. qcri.or.jp For instance, as the coordination number of antimony increases, the valence p-electron population decreases, leading to an upfield shift in the chemical shift. qcri.or.jp

While many advanced ab initio studies focus on more complex systems, the foundational principles are often tested on smaller, well-defined species. For example, studies on the hydration of the related antimony(III) ion have utilized HF and MP2 levels of theory with various effective core potentials and basis sets (like CEP, LANL2, and SDD) to determine energies, structures, and vibrational frequencies. mdpi.com Such studies help to validate the computational approaches that can then be applied to more complex anions like antimonate(1-).

Computational Modeling of Antimonate(1-) Reaction Mechanisms

Understanding how the antimonate(1-) ion participates in chemical reactions is crucial. Computational modeling allows for the detailed mapping of reaction pathways and the simulation of its dynamic interactions with its environment.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated transition state complex. wikipedia.orgsolubilityofthings.com While direct applications of classical TST to antimonate(1-) are not prominent in recent literature, the principles of TST are embedded in modern computational chemistry for elucidating reaction pathways. ethz.chresearchgate.net

Modern approaches use quantum chemical methods, typically DFT, to map out the potential energy surface of a reaction. nih.govacs.org This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as identifying the first-order saddle points on the energy surface, which correspond to the transition states. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is the key parameter in determining the reaction rate. solubilityofthings.com

For example, in a study of C-H bond activation by a related inorganic Sb(V) complex, (TFA)₄SbV(para-tolyl), DFT calculations were used to map the reaction energy landscape. rsc.org The process involved identifying a π-coordination intermediate and then locating the transition state for the C-H activation step. rsc.org The Gibbs free energy of activation (ΔG‡) was calculated to determine the viability of the proposed pathway. rsc.org This type of computational analysis, which identifies intermediates and transition states, allows for a detailed, step-by-step understanding of the reaction mechanism, embodying the core ideas of TST. nih.govrsc.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. Ab initio molecular dynamics (AIMD) or first-principles molecular dynamics (FPMD), where forces are calculated "on-the-fly" from electronic structure theory, are particularly powerful for studying reactive systems and complex solution chemistry. snu.edu.indntb.gov.uanih.gov

FPMD simulations have been used to elucidate the structure, hydrolysis, and complexation of Sb(V) in aqueous solution, where it exists as the [Sb(OH)₆]⁻ anion. acs.orgresearchgate.netnih.gov These simulations show that [Sb(OH)₆]⁻ maintains a stable octahedral configuration in water. nih.gov The simulations also provide detailed structural information, such as average bond lengths, and can be used to compute properties like pKa. acs.orgnih.gov

A key insight from FPMD studies is the nature of the interaction between [Sb(OH)₆]⁻ and various cations in solution. acs.orgnih.gov Stable inner-sphere aqueous complexes can form between the antimonate(1-) anion and common cations. researchgate.netnih.gov The stability of these complexes can be quantified by calculating their dissociation free energy. acs.orgnih.gov These simulations provide a quantitative and microscopic understanding of the solution chemistry of antimonate(1-), which is essential for predicting its behavior in complex environmental or biological systems. nih.gov

| Property Investigated | Key Findings | Reference |

|---|---|---|

| Structure in Solution | Maintains a stable octahedral configuration. | nih.gov |

| Average Bond Distances | The average Sb-OH distance is 2.05 Å. | acs.orgnih.gov |

| Acidity | [Sb(OH)₆]⁻ has an extremely high pKa, making it the dominant Sb(V) species under common environmental conditions. | acs.orgnih.gov |

| Complexation with Cations | Forms stable inner-sphere complexes. The Sb-Al bidentate complex has the largest dissociation free energy, followed by the Sb-Mg bidentate complex. | acs.orgresearchgate.netnih.gov |

Predictive Modeling of Antimonate(1-) Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. By simulating spectra, researchers can assign experimental features to specific molecular structures and electronic transitions.

For antimonate(1-), theoretical modeling has been applied to various types of spectroscopy:

Vibrational Spectroscopy (IR and Raman): The vibrational modes of the [Sb(OH)₆]⁻ ion can be calculated using methods like DFT. These calculated frequencies help in the assignment of experimental infrared (IR) and Raman spectra. For instance, in synthetic Na[Sb(OH)₆], bands in the 550-600 cm⁻¹ region are assigned to Sb-O stretches, while bands around 1000-1200 cm⁻¹ are attributed to Sb-OH bending modes. qut.edu.au

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. samipubco.comscirp.orgrjptonline.org It calculates the energies of electronic transitions from the ground state to various excited states. samipubco.com TD-DFT has been used to analyze the UV-Vis spectra of complex antimonate(1-) salts, such as those containing dithiolate ligands, helping to assign absorption bands to specific molecular orbital transitions, like ligand-to-metal charge transfer (LMCT). researchgate.netuff.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned previously, ab initio Hartree-Fock methods can accurately predict the ¹²¹Sb NMR chemical shifts for [Sb(OH)₆]⁻. qcri.or.jp These calculations provide a direct link between the electronic structure around the antimony nucleus and the observed NMR signal, confirming that the chemical shift is governed by the p-electron mechanism. qcri.or.jp

X-ray Absorption Spectroscopy (XAS): The simulation of Extended X-ray Absorption Fine Structure (EXAFS) spectra is a powerful tool for determining the local coordination environment of an atom. mdpi.com Theoretical EXAFS spectra for antimony compounds, including the [Sb(OH)₆]⁻ ion, can be simulated and compared with experimental data to determine parameters like bond lengths and coordination numbers. researchgate.net For example, simulations of the EXAFS spectrum for Sb₂O₃ based on parameters generated by the FEFF code yield an Sb-O bond length of 1.971 Å and a coordination number of 3.0, which matches known values. researchgate.net Similarly, AIMD simulations have been shown to be effective in reproducing EXAFS spectra for complex systems like lead antimonate (B1203111) pigments, aiding in the identification of atomic substitution sites. nih.gov

Computational Design and Prediction of Novel Antimonate(1-) Materials

The quest for new materials with tailored properties is increasingly driven by computational methods, a paradigm shift that moves beyond traditional trial-and-error synthesis. mit.edu In the field of antimonate(1-) chemistry, computational materials science, particularly methods rooted in density functional theory (DFT), has become indispensable for predicting the properties of yet-to-be-synthesized compounds. researchgate.net These ab initio approaches allow researchers to screen hypothetical materials and identify promising candidates for specific applications by calculating their structural, electronic, and thermodynamic characteristics from first principles. mit.eduresearchgate.net

A significant advantage of computational prediction is its scalability, enabling high-throughput screening of numerous candidate materials. researchgate.net This process involves creating large databases of known and hypothetical inorganic materials and computing their fundamental properties. researchgate.net For antimonate(1-) compounds, DFT calculations have been extensively used to predict lattice parameters, electronic band structures, density of states, and optical properties, providing crucial insights for applications in optoelectronics and catalysis. researchgate.net

Combined theoretical and experimental approaches have proven particularly fruitful. acs.org For instance, researchers have used DFT to identify first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, Ni) as promising, nonprecious metal catalysts for the oxygen reduction reaction (ORR). acs.org These theoretical investigations focused on key properties such as oxygen binding energetics, electrical conductivity, and thermodynamic phase stability in aqueous environments. acs.org Among the candidates, MnSb₂O₆ was predicted to have the highest theoretical ORR activity. acs.org Subsequent experimental synthesis and testing of nanoparticulate transition metal antimonate catalysts confirmed the enhanced performance predicted by the models, validating the computational design approach. acs.org

Further detailed DFT studies have explored the properties of tetragonal trirutile antimonates, MSb₂O₆ (M = Fe, Co, Ni, or Zn), for the first time. researchgate.net These calculations, using functionals like GGA-PBE and HSE06, determined equilibrium lattice parameters, electronic properties, and mechanical stability. researchgate.net The negative cohesive energy calculated for these compounds indicated their thermodynamic stability. researchgate.net Such studies provide a foundational understanding necessary for designing new functional materials. For example, analysis of the dielectric function, absorption coefficient, and reflectivity over a wide energy range helps to assess their potential in optoelectronic devices. researchgate.net

Table 1: Predicted Properties of Transition Metal Antimonates (MSb₂O₆) from DFT Calculations

| Compound | Predicted Property | Method | Application Insight | Reference |

|---|---|---|---|---|

| MnSb₂O₆ | Highest theoretical 4e⁻ ORR activity | DFT | Promising nonprecious metal electrocatalyst | acs.org |

| FeSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |

| CoSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |

| NiSb₂O₆ | Good oxygen binding energetics, conductivity, and stability | DFT | Potential ORR electrocatalyst | acs.org |

| ZnSb₂O₆ | Stable trirutile structure, specific optical properties | DFT (GGA-PBE, HSE06) | Optoelectronic applications | researchgate.net |

Chemometrics and Data-Driven Approaches in Antimonate(1-) Research

The increasing volume and complexity of data generated from both computational simulations and high-throughput experiments have spurred the adoption of chemometrics and data-driven methods in materials science. cam.ac.ukumn.edu Chemometrics applies statistical and mathematical techniques to extract meaningful information from chemical data, moving beyond subjective analysis to provide objective, statistically validated interpretations. spectroscopyonline.comjapsonline.com In the context of antimonate(1-) research, these approaches, particularly machine learning (ML), are accelerating the discovery of new materials by identifying complex structure-property relationships. cam.ac.uknextmol.com

Machine learning models are increasingly used to bridge the gap between atomic-level simulations and the performance of practical catalysts under real-world conditions. chemistryviews.org The structural complexity and dynamic nature of catalysts during reactions are often too intricate to be fully captured by simulations alone. chemistryviews.org By training ML models on datasets that combine computationally derived descriptors (from DFT) with experimental results, researchers can develop predictive tools that are both accurate and interpretable. nih.govresearchgate.net

A notable application is the development of interpretable ML models to predict the electrocatalytic performance of transition-metal antimony oxide catalysts for the oxygen reduction reaction (ORR). nih.gov In these studies, inputs for the model included computationally affordable bulk atomic and electronic structure descriptors from DFT, alongside macroscopic experimental parameters. nih.govresearchgate.net Using techniques like genetic programming, researchers were able to identify the key descriptors governing the catalytic activity (measured by onset potential). nih.gov This data-driven approach not only predicted performance but also provided strategies for improvement. For example, the models suggested that doping nickel antimony oxide with scandium would increase the onset potential, a prediction that was subsequently confirmed experimentally. nih.govresearchgate.net

The success of these data-driven methods relies on the integration of diverse data sources into a cohesive framework. researchgate.net This involves:

Gathering experimental data on catalyst performance. researchgate.net

Computing electronic and structural descriptors for the materials using DFT. researchgate.net

Storing and organizing both experimental and computational data in accessible databases. researchgate.net

Employing ML algorithms to search for predictive models that link the descriptors to the observed performance. researchgate.net

This integrated workflow highlights the crucial role of data science in modern materials discovery, enabling a more systematic and efficient exploration of the vast chemical space of antimonate(1-) materials. umn.eduacs.org

Table 2: Example Descriptors Used in Machine Learning Models for Antimonate(1-) Catalyst Research

| Descriptor Type | Specific Descriptor Example | Origin | Role in Model | Reference |

|---|---|---|---|---|

| Computational | Bulk atomic and electronic structural descriptors | Density Functional Theory (DFT) | Provide fundamental atomic-level information about the material. | nih.govresearchgate.net |

| Experimental | Catalyst composition (e.g., dopant identity) | Synthesis records | Capture macroscopic variables that influence performance. | nih.gov |

| Experimental | Reaction conditions (e.g., electrolyte) | Experimental setup | Account for the environment in which the catalyst operates. | nih.gov |

| Performance Metric | Onset potential for Oxygen Reduction Reaction | Electrochemical measurement | The target variable that the model aims to predict. | chemistryviews.orgnih.gov |

Advanced Research Applications of Antimonate 1 Compounds